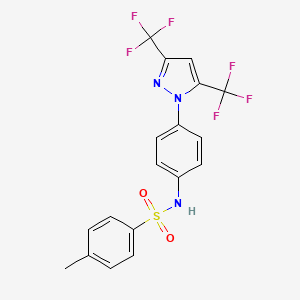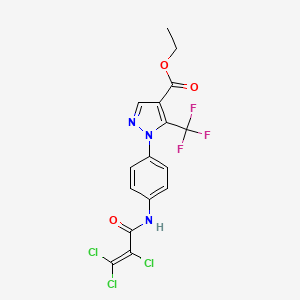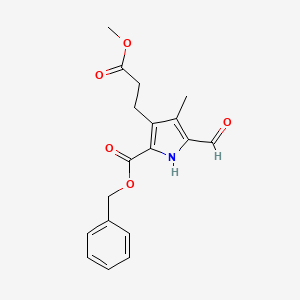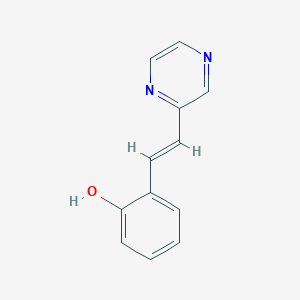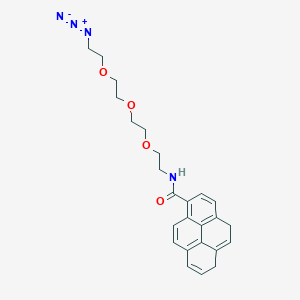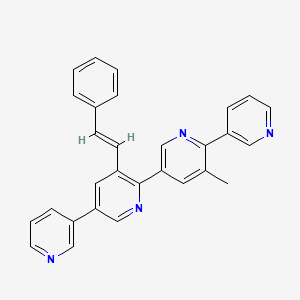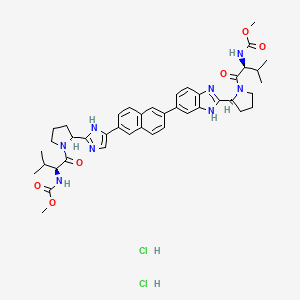
ラビダビル塩酸塩
概要
科学的研究の応用
PPI-668 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of NS5A inhibition and to develop new antiviral agents.
Biology: Investigated for its effects on viral replication and resistance mechanisms in HCV.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating chronic hepatitis C infections.
Industry: Used in the development of combination therapies for HCV treatment .
生化学分析
Biochemical Properties
Ravidasvir dihydrochloride interacts with the NS5A protein, a nonstructural protein that plays a crucial role in the replication of HCV . The nature of this interaction involves the inhibition of the NS5A protein, thereby preventing the replication of the virus .
Cellular Effects
Ravidasvir dihydrochloride has been shown to have a significant impact on cells infected with HCV. It inhibits the replication of the virus, thereby reducing the viral load within the cells . This can influence cell function by reducing the cellular damage caused by the virus .
Molecular Mechanism
The molecular mechanism of action of Ravidasvir dihydrochloride involves its binding to the NS5A protein. This binding inhibits the function of the protein, preventing it from assisting in the replication of the virus . This results in a decrease in viral replication and a reduction in the viral load within the cells .
Temporal Effects in Laboratory Settings
It has been demonstrated to be efficacious and safe in adults with active HCV infection in clinical trials .
Metabolic Pathways
As an NS5A inhibitor, it is likely to interact with enzymes involved in the replication of HCV .
Transport and Distribution
It is known to be administered orally and has been shown to have good bioavailability .
Subcellular Localization
Given its mechanism of action, it is likely to localize to areas of the cell where the NS5A protein is present and the replication of HCV occurs .
準備方法
合成経路と反応条件
PPI-668の合成には、重要な中間体の形成とその後のカップリングを含む複数の工程が含まれます温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されています .
工業生産方法
PPI-668の工業生産には、ラボでの合成を商業規模に拡大することが含まれます。これには、反応条件、精製プロセス、品質管理対策を最適化して、規制基準に準拠した一貫性を確保する必要があります。 高速液体クロマトグラフィー(HPLC)や質量分析などの技術を使用して、最終製品の品質を監視します .
化学反応の分析
反応の種類
PPI-668は、次を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件
PPI-668を含む反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな触媒(例:炭素担持パラジウム)が含まれます。 温度、圧力、溶媒の選択などの反応条件は、所望の結果を得るために慎重に制御されます .
形成された主な生成物
PPI-668を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、還元反応は脱酸素化化合物を生成する可能性があります .
科学研究への応用
PPI-668は、次を含む幅広い科学研究への応用があります。
化学: NS5A阻害のメカニズムを研究し、新しい抗ウイルス剤を開発するためのモデル化合物として使用されます。
生物学: HCVにおけるウイルス複製と耐性メカニズムに対する影響について調査されています。
医学: 慢性C型肝炎感染症の治療における有効性と安全性を臨床試験で評価しています。
作用機序
PPI-668は、C型肝炎ウイルスのNS5Aタンパク質に結合することで効果を発揮し、その機能を阻害します。この阻害はウイルス複製プロセスを妨害し、ウイルス量を減少させます。 含まれる分子標的と経路には、ウイルスRNA複製阻害と新しいウイルス粒子のアセンブリの防止があります .
類似の化合物との比較
類似の化合物
レディパスビル: HCVの併用療法で使用される別のNS5A阻害剤。
ダクラタスビル: 同様の作用機序を持つ汎遺伝子型NS5A阻害剤。
PPI-668の独自性
PPI-668は、強力な汎遺伝子型活性により際立っており、幅広いHCV遺伝子型に対して効果的です。 有利な薬物動態プロファイルと高い耐性への障壁は、HCVの併用療法における重要な成分としての可能性をさらに高めています .
類似化合物との比較
Similar Compounds
Ledipasvir: Another NS5A inhibitor used in combination therapies for HCV.
Daclatasvir: A pan-genotypic NS5A inhibitor with a similar mechanism of action.
Velpatasvir: Known for its broad-spectrum activity against multiple HCV genotypes
Uniqueness of PPI-668
PPI-668 stands out due to its potent pan-genotypic activity, making it effective against a wide range of HCV genotypes. Its favorable pharmacokinetic profile and high barrier to resistance further enhance its potential as a key component in combination therapies for HCV .
特性
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLMWUZJMRNMDA-SPRBZRACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52Cl2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303533-81-4 | |
| Record name | Ravidasvir hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303533814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAVIDASVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWN7376681 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



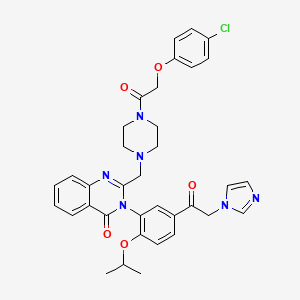
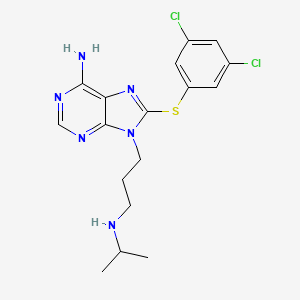
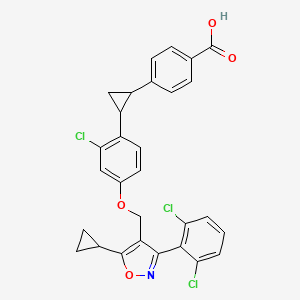

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
